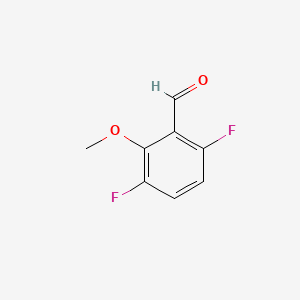

3,6-Difluoro-2-methoxybenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-difluoro-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-12-8-5(4-11)6(9)2-3-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIGYCXILOWIKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650400 | |

| Record name | 3,6-Difluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887267-04-1 | |

| Record name | 3,6-Difluoro-2-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887267-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Difluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 887267-04-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,6-Difluoro-2-methoxybenzaldehyde

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical intermediate 3,6-Difluoro-2-methoxybenzaldehyde (CAS No. 887267-04-1). We will delve into its physicochemical properties, robust synthesis protocols, analytical characterization, and its strategic applications as a building block in modern organic synthesis.

Core Compound Identity and Physicochemical Properties

This compound is a polysubstituted aromatic aldehyde whose unique electronic properties, conferred by the interplay of its fluoro and methoxy substituents, make it a valuable scaffold in synthetic chemistry.

IUPAC Name: this compound[1][2] CAS Number: 887267-04-1[1][2][3][4][5] Molecular Formula: C₈H₆F₂O₂[2][4][5]

The strategic placement of two electron-withdrawing fluorine atoms and an electron-donating methoxy group creates a distinct reactivity profile, influencing both the aromatic ring and the aldehyde functionality.

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_CHO [label="C", pos="2.2,0!"]; H_CHO [label="H", pos="2.7,-0.5!"]; O_CHO [label="O", pos="2.7,0.5!"]; O_Me [label="O", pos="-1.3,1.3!"]; C_Me [label="CH₃", pos="-2.2,1.8!"]; F3 [label="F", pos="-1.3,-1.3!"]; F6 [label="F", pos="1.3,1.3!"];

// Position the benzene ring nodes C1 [pos="1,0!"]; C2 [pos="0.5,0.866!"]; C3 [pos="-0.5,0.866!"]; C4 [pos="-1,0!"]; C5 [pos="-0.5,-0.866!"]; C6 [pos="0.5,-0.866!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_CHO; C_CHO -- H_CHO; C_CHO -- O_CHO [style=double]; C2 -- O_Me; O_Me -- C_Me; C3 -- F3; C6 -- F6;

// Add labels for positions L1 [label="1", pos="1.3,-0.2!"]; L2 [label="2", pos="0.6,1.1!"]; L3 [label="3", pos="-0.6,1.1!"]; L4 [label="4", pos="-1.3,0!"]; L5 [label="5", pos="-0.6,-1.1!"]; L6 [label="6", pos="0.6,-1.1!"]; }

Caption: Directed ortho-metalation synthesis workflow.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous difluoro-methoxybenzaldehydes.[6]

-

Reactor Setup: A multi-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The system is maintained under an inert nitrogen atmosphere throughout the reaction.

-

Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask and cooled to -78 °C using a dry ice/acetone bath.

-

Base Addition & Precursor Introduction: A solution of lithium diisopropylamide (LDA) in THF is added to the cooled solvent. Subsequently, a solution of 2,5-difluoroanisole in anhydrous THF is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at this temperature for 1-2 hours.

-

Causality Insight: The use of LDA at low temperatures is critical. LDA is a strong, sterically hindered base that favors kinetic deprotonation over nucleophilic attack on the aromatic ring. The low temperature prevents side reactions and decomposition of the unstable aryl lithium intermediate.

-

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture, again maintaining a temperature below -70 °C. The reaction is stirred for an additional 30 minutes.

-

Expertise Note: DMF serves as a synthetic equivalent of a formyl cation ("CHO+"). The highly nucleophilic aryl lithium intermediate attacks the electrophilic carbonyl carbon of DMF.

-

-

Quench and Workup: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid, allowing the mixture to warm to room temperature.

-

Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Final Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Analytical and Spectroscopic Characterization

Confirming the identity and purity of the final product is paramount. A combination of spectroscopic methods provides a definitive structural fingerprint.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aldehyde Proton (CHO): A singlet peak around δ 10.4 ppm. - Aromatic Protons (Ar-H): Two signals in the aromatic region (δ 6.8-7.5 ppm), appearing as complex multiplets or doublets of doublets due to H-F and H-H coupling. - Methoxy Protons (OCH₃): A sharp singlet around δ 3.9-4.1 ppm integrating to 3H. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, δ ~185-190 ppm. - Aromatic Carbons (Ar-C): Multiple signals in the δ 110-165 ppm range. Carbons directly bonded to fluorine will appear as doublets with large C-F coupling constants. - Methoxy Carbon (OCH₃): A signal around δ 56-62 ppm. |

| FT-IR | - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹. - C-H Stretch (Aldehyde): Two characteristic weak bands around 2720 and 2820 cm⁻¹. - C-O Stretch (Methoxy): A strong band in the 1250-1270 cm⁻¹ region. - C-F Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z = 172, corresponding to the molecular weight. |

Self-Validation Principle: The combination of these techniques provides a self-validating system. The mass spectrometry confirms the molecular weight, the IR confirms the presence of key functional groups (aldehyde, methoxy, fluoro-aromatic), and the NMR provides the exact connectivity and chemical environment of each proton and carbon, confirming the specific isomer.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end-product but a high-value intermediate. Its utility stems from the unique combination of its functional groups, which serve as versatile handles for molecular elaboration.

The Role of Fluorine in Medicinal Chemistry: The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. [7]Fluorine can:

-

Increase Metabolic Stability: The C-F bond is stronger than the C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Enhance Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets.

-

Modulate Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, improving its ability to cross cell membranes.

Synthetic Utility: This compound is a precursor for a variety of complex molecular scaffolds. The aldehyde group is particularly reactive and can participate in numerous transformations.

Application Workflow: Synthesis of Heterocyclic Scaffolds

Caption: Versatile reaction pathways for drug scaffold synthesis.

-

Precursor to APIs: Like its isomers, this compound is a valuable precursor for Active Pharmaceutical Ingredients (APIs). [8][9]It can be used in the multi-step synthesis of benzosuberone derivatives, hydroisoquinolines, and quinazolines, which are core structures in many therapeutic agents. [8][9]* Anticancer Research: Substituted benzaldehydes are key components in the synthesis of compounds like combretastatin analogues, which are potent cell growth inhibitors. [10]The specific substitution pattern of this compound offers a unique scaffold for developing novel anticancer agents. [10]

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. The following information is derived from the Material Safety Data Sheet (MSDS). [3] Table 3: Hazard Identification and Safe Handling

| Category | Information and Recommendations |

| Hazard Class | Irritant. [5]May cause skin, eye, and respiratory irritation. |

| Pictograms | GHS07 (Exclamation Mark) |

| Precautionary Statements | Prevention: - Wash hands and exposed skin thoroughly after handling. - Wear protective gloves, clothing, eye, and face protection. - Avoid breathing dust/fumes. Use only in a well-ventilated area. [3] |

| First Aid Measures | IF INHALED: Move to fresh air. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. [3] |

| Storage | Store in a well-ventilated, dry, and cool place. Keep container tightly closed under an inert atmosphere. [3][4] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [3] |

Trustworthiness through Compliance: Adherence to these MSDS guidelines is non-negotiable for ensuring a safe research environment and generating reliable, reproducible results. All personnel must be trained on these procedures before handling the compound.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pschemicals.com [pschemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. 887267-04-1|this compound|BLD Pharm [bldpharm.com]

- 5. 887267-04-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. nbinno.com [nbinno.com]

- 9. ossila.com [ossila.com]

- 10. Buy 3,4-Difluoro-2-methoxybenzaldehyde | 1023023-24-6 [smolecule.com]

An In-depth Technical Guide to the Solubility of 3,6-Difluoro-2-methoxybenzaldehyde in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility characteristics of 3,6-Difluoro-2-methoxybenzaldehyde, a key building block in medicinal chemistry. Understanding its behavior in various organic solvents is critical for optimizing reaction conditions, purification protocols, and formulation strategies.

Executive Summary

This compound is a substituted aromatic aldehyde whose solubility is governed by the interplay of its structural features: a polar aldehyde group, a moderately polar methoxy group, a largely non-polar benzene ring, and two electron-withdrawing fluorine atoms. This unique combination results in moderate polarity and specific intermolecular interactions. While quantitative solubility data is not extensively published, this guide synthesizes physicochemical properties, theoretical principles, and qualitative information from supplier documentation to provide a robust framework for its practical application. The compound generally exhibits good solubility in common polar aprotic and halogenated organic solvents and limited solubility in highly non-polar or aqueous media.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its physical and chemical properties. The key parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₂ | [1][2] |

| Molecular Weight | 172.13 g/mol | [1][2] |

| Physical State | Solid | [2] |

| Melting Point | 38 to 41°C | [2] |

| Predicted XlogP | 1.6 | [1][3] |

| Hydrogen Bond Donor Count | 0 | [4][5] |

| Hydrogen Bond Acceptor Count | 2 (Oxygen atoms in aldehyde and methoxy groups) | [1][4] |

The predicted XlogP value of 1.6 indicates a moderate degree of lipophilicity, suggesting a preference for organic phases over water. Crucially, the molecule lacks hydrogen bond donors (like -OH or -NH groups), meaning it cannot form hydrogen bonds with itself.[6] However, the oxygen atoms of the aldehyde and methoxy groups can act as hydrogen bond acceptors, allowing for interactions with protic solvents.[7]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[8] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

-

Polarity : The benzaldehyde core is rendered polar by the carbon-oxygen double bond in the aldehyde group and the carbon-oxygen single bonds of the methoxy group.[9] The two fluorine atoms further increase the molecule's polarity through strong dipole moments. However, the aromatic ring itself is non-polar.[10] The overall molecular polarity is a balance of these competing features.

-

Intermolecular Forces : The primary forces governing the solubility of this compound are:

-

Dipole-Dipole Interactions : Resulting from the polar C=O, C-O, and C-F bonds. These are key for solubility in other polar molecules.

-

London Dispersion Forces (LDFs) : Present in all molecules, these forces are significant for the benzene ring and are the primary mode of interaction with non-polar solvents.

-

Hydrogen Bonding (Acceptor only) : The ability to accept hydrogen bonds from protic solvents (e.g., alcohols) can enhance solubility in those media.[7]

-

The interplay of these factors dictates that this compound will be most soluble in solvents that can engage in strong dipole-dipole interactions.

Qualitative Solubility Analysis

While precise quantitative data (g/100mL) is scarce in public literature, safety data sheets and supplier information provide valuable qualitative solubility profiles. This information is summarized below.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | Good | Strong dipole-dipole interactions between the solvent and the polar functional groups (aldehyde, methoxy, fluorines) of the solute are the dominant favorable force. |

| Halogenated | Dichloromethane (DCM), Chloroform | Good | These solvents have moderate polarity and can effectively solvate the molecule through dipole-dipole and dispersion forces. A similar compound, 3,4-Difluoro-2-methoxybenzaldehyde, shows good solubility in these solvents.[11] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Good | THF, being more polar, is expected to be a better solvent than diethyl ether. These solvents can engage in dipole-dipole interactions. |

| Esters | Ethyl Acetate | Good | Ethyl acetate's polarity is well-matched for dissolving moderately polar compounds like this benzaldehyde derivative. |

| Alcohols (Polar Protic) | Methanol, Ethanol | Moderate | While these solvents can act as hydrogen bond donors to the solute's oxygen atoms, the non-polar benzene ring can disrupt the solvent's own strong hydrogen-bonding network, potentially limiting solubility compared to polar aprotic solvents.[10] |

| Non-Polar | Hexane, Toluene | Poor to Low | The dominant intermolecular forces in these solvents are London Dispersion Forces. While the solute's benzene ring can interact via LDFs, the polar functional groups are not well-solvated, making dissolution energetically unfavorable.[12] |

| Aqueous | Water | Poor | The large, non-polar benzene ring is hydrophobic and disrupts the strong hydrogen-bonding network of water.[6][10] The energy cost to break water-water bonds is not sufficiently compensated by the formation of water-solute bonds. |

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, the following standardized laboratory protocol can be employed. This method provides a reliable way to determine the solubility of the compound in a novel solvent.[13][14][15]

Objective: To determine the approximate solubility of this compound in a given organic solvent at a specific temperature (e.g., 25°C).

Materials:

-

This compound (solid)

-

Test solvent (e.g., HPLC grade)

-

Analytical balance

-

Small test tubes or vials with caps

-

Vortex mixer

-

Pipettes or graduated cylinders

-

Constant temperature bath or shaker

Workflow Diagram:

Caption: Workflow for determining solubility.

Step-by-Step Procedure:

-

Preparation : Accurately weigh approximately 25 mg of this compound and place it into a small, clean vial.[13]

-

Initial Solvent Addition : Add a small, precise volume of the test solvent (e.g., 0.25 mL) to the vial.[13]

-

Mixing : Securely cap the vial and vortex vigorously for at least 60 seconds to ensure thorough mixing.[14]

-

Observation : Visually inspect the solution against a clear background. If the solid has completely dissolved, the solubility is greater than the current concentration (in this case, >100 mg/mL).

-

Iterative Addition : If the solid is not fully dissolved, add another 0.25 mL increment of the solvent, bringing the total volume to 0.50 mL.[13]

-

Repeat : Repeat steps 3 and 4. Continue adding solvent in known increments and mixing until complete dissolution is achieved.

-

Calculation : Once the solid is fully dissolved, calculate the solubility. For example, if 25 mg of solute dissolved completely after a total of 1.25 mL of solvent was added, the solubility is 25 mg / 1.25 mL = 20 mg/mL.

-

Equilibration (Optional for high accuracy) : For more precise measurements, the mixture can be agitated in a constant temperature bath for several hours to ensure equilibrium is reached.[8]

Practical Implications and Field Insights

-

For Synthetic Chemists : The high solubility in solvents like THF, Dichloromethane, and Ethyl Acetate makes them excellent choices for reaction media. For purification via crystallization, a solvent system where the compound is highly soluble when hot but poorly soluble when cold is ideal. A mixed solvent system, such as Ethyl Acetate/Hexane, could be effective. One would dissolve the compound in a minimum amount of hot Ethyl Acetate and then slowly add Hexane (an anti-solvent) until turbidity is observed, followed by cooling to induce crystallization.

-

For Drug Development Professionals : In early-stage drug discovery, compounds are often screened in DMSO stock solutions. The good solubility of this compound and its derivatives in DMSO is advantageous for high-throughput screening (HTS) campaigns. The moderate lipophilicity (XlogP = 1.6) is also a favorable property, as compounds in this range often have a good balance of solubility and cell membrane permeability. The strategic placement of fluorine atoms can enhance metabolic stability and binding affinity, making this a valuable scaffold.[16][17]

Conclusion

This compound is a moderately polar compound with versatile solubility characteristics. It is readily soluble in common polar aprotic and halogenated organic solvents, moderately soluble in alcohols, and poorly soluble in non-polar and aqueous media. This profile is a direct consequence of its molecular structure, which allows for strong dipole-dipole interactions but limits hydrogen bonding and hydrophobic interactions. The provided experimental framework enables researchers to precisely quantify its solubility in specific solvents, facilitating optimized experimental design and accelerating research and development timelines.

References

- 1. PubChemLite - this compound (C8H6F2O2) [pubchemlite.lcsb.uni.lu]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 4,5-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 15434552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 3816072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Polarity of Benzaldehyde_Chemicalbook [chemicalbook.com]

- 10. What is the solubility of benzaldehyde in water? - Blog [sinoshiny.com]

- 11. Buy 3,4-Difluoro-2-methoxybenzaldehyde | 1023023-24-6 [smolecule.com]

- 12. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.ws [chem.ws]

- 15. scribd.com [scribd.com]

- 16. nbinno.com [nbinno.com]

- 17. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Safe Handling of 3,6-Difluoro-2-methoxybenzaldehyde for Research and Development

Introduction: 3,6-Difluoro-2-methoxybenzaldehyde is a fluorinated aromatic aldehyde, a class of compounds recognized for its utility as a versatile building block in medicinal chemistry and organic synthesis. The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties, conformation, and metabolic stability, making them valuable motifs in the design of novel therapeutic agents and materials.[1][2] However, the same properties that confer this utility also necessitate a thorough understanding of the compound's potential hazards. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle this compound safely. It moves beyond mere procedural lists to explain the causality behind safety protocols, grounded in authoritative data and field-proven best practices.

Compound Identification and Physicochemical Properties

A precise understanding of a chemical's properties is the foundation of its safe handling. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChemLite |

| CAS Number | 887267-04-1 | Fisher Scientific[3] |

| Molecular Formula | C₈H₆F₂O₂ | PubChemLite[4] |

| Molecular Weight | 172.13 g/mol | PubChemLite |

| Monoisotopic Mass | 172.03358 Da | PubChemLite[4] |

| Predicted XlogP | 1.6 | PubChemLite[4] |

| Appearance | Solid (form may vary) | General for Aldehydes |

Table 1: Key Identifiers and Properties of this compound.

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards that must be managed in a laboratory setting.[3]

-

Skin Irritation (Category 2, H315): Causes skin irritation.[3] This is a common characteristic of many benzaldehyde derivatives. Prolonged or repeated contact can lead to localized redness, inflammation, and discomfort. The mechanism often involves the disruption of the skin's lipid barrier.

-

Serious Eye Irritation (Category 2, H319): Causes serious eye irritation.[3] Direct contact of the solid dust or solutions with the eyes can result in significant pain, redness, and potential damage to the cornea. The aldehyde functional group can react with proteins in the eye tissue, exacerbating the irritant effect.

-

Specific Target Organ Toxicity - Single Exposure (STOT SE 3), Respiratory Tract Irritation (H335): May cause respiratory irritation.[3] Inhalation of the dust or aerosols can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing, shortness of breath, and inflammation.

It is crucial to note that no specific carcinogenicity or sensitization data is currently available for this compound, highlighting the importance of treating it with the prudence required for all novel or under-characterized chemical entities.[3]

The Hierarchy of Controls: A Systematic Approach to Safety

Effective risk management involves implementing a hierarchy of controls, prioritizing the most effective measures first. This systematic approach ensures that reliance is not placed solely on personal protective equipment (PPE), which is the last line of defense.

Caption: Hierarchy of controls for managing risks associated with this compound.

-

Engineering Controls: The primary method for mitigating exposure to respiratory irritants is to handle the compound within a properly functioning chemical fume hood.[5][6] This contains dust and vapors at the source, preventing inhalation. An emergency eyewash and safety shower must be immediately accessible in the work area.[7]

-

Administrative Controls: All work must be governed by a written Standard Operating Procedure (SOP) that details the specific hazards and safe handling steps.[8] Personnel should be trained on this SOP before commencing work. It is also prudent to avoid working alone when handling hazardous chemicals.[9]

-

Personal Protective Equipment (PPE): PPE is mandatory and supplements higher-level controls.[10]

-

Eye Protection: Chemical safety goggles are required at a minimum. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[2]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and removed promptly if contamination is suspected, using the proper technique to avoid skin contact.

-

Body Protection: A laboratory coat must be worn and kept fully fastened.[2]

-

Standard Operating Protocol for Handling and Use

This protocol outlines a self-validating workflow designed to minimize exposure at each step.

4.1. Preparation and Pre-Use Checks

-

Review SDS: Before starting, review the Safety Data Sheet (SDS) for this compound.[3][6]

-

Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and that the airflow is adequate.

-

Assemble PPE: Don all required PPE: safety goggles, nitrile gloves, and a lab coat.

-

Prepare Workspace: Clear the fume hood of unnecessary items. If weighing the solid, decontaminate the balance area first.

-

Locate Emergency Equipment: Mentally note the locations of the safety shower, eyewash station, and appropriate fire extinguisher.

4.2. Weighing and Dispensing (Solid)

-

Minimize Dust: Perform all manipulations of the solid compound within the fume hood to contain any dust.[11]

-

Use Appropriate Tools: Use spatulas and weighing paper to handle the solid. Avoid actions that could generate dust, such as scraping vigorously.

-

Seal Container Promptly: Securely close the source container immediately after dispensing the required amount.[12]

4.3. Post-Handling and Decontamination

-

Clean Equipment: Decontaminate spatulas and any non-disposable equipment used.

-

Wipe Surfaces: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipe as hazardous waste.

-

Proper Glove Removal: Remove gloves by peeling them off from the cuff, ensuring the outer contaminated surface does not touch your skin.

-

Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[7][12]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

-

Inhalation: If inhalation occurs, immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[3][5]

-

Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Persistent irritation requires immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[3]

-

Spills:

-

Minor Spill: For a small spill within a fume hood, alert others in the area. Wearing appropriate PPE, cover the spill with a compatible absorbent material. Sweep or scoop the material into a sealed container labeled for hazardous waste disposal.[12]

-

Major Spill: For a large spill, evacuate the area immediately and alert your institution's emergency response team or environmental health and safety office.[2]

-

Storage and Disposal

Proper storage and disposal are essential to long-term laboratory safety.

-

Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[3][7] Keep it away from incompatible materials such as strong oxidizing agents.[7]

-

Disposal: Dispose of unused material and contaminated waste (e.g., gloves, weighing paper) through an approved hazardous waste program.[2][3] Do not dispose of it down the drain or in regular trash. All waste must be handled in accordance with institutional, local, and national regulations.

References

- 1. Buy 3,4-Difluoro-2-methoxybenzaldehyde | 1023023-24-6 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. PubChemLite - this compound (C8H6F2O2) [pubchemlite.lcsb.uni.lu]

- 5. 2-Fluoro-6-methoxybenzaldehyde | CAS#:146137-74-8 | Chemsrc [chemsrc.com]

- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 8. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]

- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. westliberty.edu [westliberty.edu]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

electrophilicity of the carbonyl group in 3,6-Difluoro-2-methoxybenzaldehyde

An In-Depth Technical Guide to the Carbonyl Group Electrophilicity of 3,6-Difluoro-2-methoxybenzaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of the factors governing the . This molecule presents a unique case study in physical organic chemistry due to its densely packed, electronically competing substituents on the aromatic ring. Through a detailed examination of inductive and resonance effects, we conclude that the carbonyl carbon of this aldehyde is significantly electron-deficient and therefore highly electrophilic. The powerful, cumulative electron-withdrawing inductive effects of the two fluorine atoms and the methoxy group's oxygen atom overwhelm the resonance-donating effect of the methoxy substituent. This heightened electrophilicity renders the molecule highly susceptible to nucleophilic attack, a property of significant interest in organic synthesis and the design of covalent modifiers in drug discovery. This guide further outlines robust computational and experimental protocols for quantifying and verifying this critical chemical characteristic.

Foundational Principles of Carbonyl Electrophilicity

In organic chemistry, the concept of an electrophile—a species that accepts an electron pair from a nucleophile to form a bond—is fundamental. Electrophilicity is a kinetic quantity that measures the relative reactivity of an electrophile in polar reactions.[1] For carbonyl compounds, the focus is on the partial positive charge (δ+) on the carbonyl carbon, making it a target for nucleophiles.

Recent investigations using activation strain models and molecular orbital (MO) theory have refined our understanding. The electrophilicity of benzaldehydes is primarily dictated by the electrostatic attractions between the carbonyl compound and the incoming nucleophile, which is directly related to the magnitude of the positive charge on the carbonyl carbon.[2][3] This charge is, in turn, modulated by the electronic properties of any substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance electrophilicity by depleting electron density from the carbonyl carbon, whereas electron-donating groups (EDGs) diminish it.[1][4] this compound serves as a compelling example where multiple substituents with opposing effects are strategically positioned, creating a finely tuned electronic environment.

The Theoretical Framework: A Tug-of-War of Electronic Effects

To understand the reactivity of this compound, one must first appreciate the two primary electronic effects that substituents exert on an aromatic ring:

-

The Inductive Effect (I): This effect is transmitted through the sigma (σ) bond framework and arises from differences in electronegativity between atoms. It weakens with distance. Halogens (like fluorine) and oxygen are highly electronegative and thus exert a strong electron-withdrawing inductive effect (-I).[5]

-

The Resonance Effect (M): Also known as the mesomeric effect, this is transmitted through the pi (π) system of conjugated bonds. It involves the delocalization of lone pairs or π-electrons across the ring. A methoxy group, with its oxygen lone pairs, can donate electron density into the ring, a phenomenon known as a +M effect.[6]

The net electronic influence of a substituent is a combination of these two effects, which can either reinforce or oppose each other. Their impact is also highly dependent on their position (ortho, meta, or para) relative to the reaction center.

Caption: Interplay of inductive and resonance effects on carbonyl electrophilicity.

Analysis of Substituents in this compound

The specific arrangement of substituents in this compound creates a unique electronic environment that dictates the reactivity of the aldehyde.

| Substituent | Position (relative to -CHO) | Inductive Effect (-I) | Resonance Effect (+M) | Net Influence on Carbonyl Electrophilicity |

| Fluorine | C6 (ortho) | Strongly withdrawing | Weakly donating | Strongly Increasing |

| Methoxy | C2 (ortho) | Moderately withdrawing | Strongly donating | Competing effects; net impact depends on balance |

| Fluorine | C3 (meta) | Strongly withdrawing | Negligible at this position | Strongly Increasing |

Detailed Breakdown:

-

Fluorine Atoms (C3 and C6): Fluorine is the most electronegative element, and its inductive effect (-I) is exceptionally strong and dominates its electronic character.[5] The fluorine at the C6 (ortho) position exerts a powerful pull on the electron density of the ring due to its proximity to the carbonyl group. The fluorine at the C3 (meta) position also contributes a significant -I effect. From the meta position, resonance effects are minimal, leaving the inductive withdrawal as its primary contribution. Together, these two fluorine atoms create a potent electron sink, pulling density away from the aldehyde group.

-

Methoxy Group (C2): The methoxy group is a classic example of competing electronic effects. The oxygen atom is highly electronegative, resulting in an electron-withdrawing inductive (-I) effect.[6] However, the oxygen's lone pairs can delocalize into the aromatic π-system, creating a strong electron-donating resonance (+M) effect.[6] Positioned ortho to the aldehyde, this +M effect is fully active and works to counteract the electron withdrawal.

Methodologies for Quantifying Electrophilicity

To move from theoretical prediction to quantitative assessment, a combination of computational and experimental techniques is required.

Computational Approaches

In silico methods provide a powerful, predictive framework for evaluating electrophilicity before embarking on laboratory work.

This protocol allows for the visualization of the electron distribution and the quantification of atomic charges.

-

Geometry Optimization: Build the 3D structure of this compound. Perform a full geometry optimization using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)).[7]

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).

-

Charge Calculation: Calculate the partial atomic charges using a method like Natural Bond Orbital (NBO) or Hirshfeld population analysis. A more positive charge on the carbonyl carbon indicates higher electrophilicity.[2]

-

MEP Surface Generation: Generate the molecular electrostatic potential (MEP) map.[8] This map is plotted onto the molecule's electron density surface. Regions of negative potential (electron-rich, nucleophilic sites) are typically colored red, while regions of positive potential (electron-poor, electrophilic sites) are colored blue.[7][9]

Caption: Workflow for computational analysis of electrophilicity.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity.

-

Perform DFT Calculation: Using the optimized geometry from Protocol 1, perform a single-point energy calculation.

-

Extract Orbital Energies: Extract the energies of the HOMO and LUMO. A lower LUMO energy signifies that the molecule is a better electron acceptor, indicating higher electrophilicity.[10][11]

-

Calculate Global Electrophilicity Index (ω): This index provides a quantitative measure of electrophilicity and is calculated using the formula: ω = (ELUMO + EHOMO)² / (8 * (ELUMO - EHOMO)).[12][13] A higher ω value corresponds to greater electrophilicity.

Table 2: Predicted Computational Data Comparison

| Compound | Calculated Carbonyl Carbon Charge (e) | LUMO Energy (eV) | Global Electrophilicity (ω) (eV) |

| Benzaldehyde (Reference) | +0.120 | -1.5 | 1.3 |

| This compound | +0.155 | -2.1 | 2.0 |

(Note: Values are illustrative representations based on established chemical principles.)

Experimental Verification

Experimental data is essential to validate computational predictions.

-

FT-IR Spectroscopy: Record the infrared spectrum of the compound. The C=O stretching frequency is highly sensitive to the electronic environment. Increased electron withdrawal strengthens the double bond character, shifting the absorption to a higher wavenumber (cm⁻¹). Expect the C=O stretch for this compound to be significantly higher than that of benzaldehyde (~1703 cm⁻¹).

-

¹³C NMR Spectroscopy: Record the ¹³C NMR spectrum. The chemical shift of the carbonyl carbon provides a direct probe of its electron density. A more deshielded (electron-poor) carbon will resonate further downfield (higher ppm value).

This method provides a direct, quantitative measure of reactivity by monitoring the rate of a reaction with a standard nucleophile.

-

Reaction Setup: In a thermostatted cuvette or reaction vessel, combine a solution of this compound in a suitable solvent (e.g., acetonitrile) with a solution of a nucleophile (e.g., N-methylaniline or a thiol like glutathione).

-

Monitoring: Monitor the reaction progress over time using a suitable analytical technique. HPLC is ideal for separating reactant and product, while UV-Vis spectroscopy can be used if the product has a distinct chromophore.[14][15]

-

Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the initial reaction rate.

-

Rate Constant Calculation: By running the reaction under pseudo-first-order conditions (i.e., a large excess of the nucleophile), the observed rate constant (kobs) can be determined. Comparing this rate constant to that obtained for a reference compound like benzaldehyde under identical conditions provides a quantitative measure of relative electrophilicity.

Caption: Workflow for the experimental determination of electrophilicity via kinetics.

Conclusion

The is a product of a complex interplay between powerful, opposing electronic forces. Our analysis strongly indicates that the cumulative and positionally-advantaged inductive withdrawal (-I) from the two fluorine atoms and the methoxy oxygen atom decisively overcomes the resonance donation (+M) from the methoxy group. This results in a highly electron-deficient carbonyl carbon, rendering it exceptionally reactive towards nucleophiles. This pronounced electrophilicity, verifiable through the computational and experimental protocols outlined herein, makes this molecule a valuable substrate for synthetic transformations and a promising scaffold for the development of targeted covalent agents in medicinal chemistry.

References

- 1. What defines electrophilicity in carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 8. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. epa.gov [epa.gov]

A Technical Guide to the Role of Fluorine Substitution on the Reactivity of 2-Methoxybenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Imperative of Fluorine in Aromatic Aldehyde Chemistry

In the landscape of modern organic synthesis and medicinal chemistry, 2-methoxybenzaldehyde serves as a versatile and reactive building block, prized for its dual functional handles—the electrophilic aldehyde and the electron-donating methoxy group[1]. Its structural motif is a precursor to a wide array of complex molecules, including active pharmaceutical ingredients (APIs)[1]. The strategic incorporation of fluorine into such scaffolds has become a cornerstone of drug design, offering a powerful tool to modulate a molecule's physicochemical and biological properties[2][3][4]. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly enhance metabolic stability, lipophilicity, and binding affinity to biological targets[3][5]. This guide provides an in-depth analysis of how fluorine substitution fundamentally alters the electronic landscape and, consequently, the chemical reactivity of the 2-methoxybenzaldehyde core, offering field-proven insights for its application in complex synthetic challenges.

Part 1: The Dichotomous Electronic Influence of Aromatic Fluorine

The effect of a fluorine substituent on an aromatic ring is not straightforward; it is a nuanced interplay of two opposing electronic forces: the inductive effect (-I) and the mesomeric, or resonance, effect (+M).

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect through the sigma (σ) bond framework. This effect polarizes the C-F bond, drawing electron density away from the aromatic ring and increasing the partial positive charge on the carbon to which it is attached[6]. This withdrawal of electron density deactivates the ring towards electrophilic aromatic substitution but, crucially, enhances the electrophilicity of the carbonyl carbon of the aldehyde group, making it a more potent target for nucleophiles[7].

-

Mesomeric Effect (+M): Conversely, the lone pairs on the fluorine atom can be donated into the aromatic π-system, a resonance-donating effect[6]. This donation increases electron density at the ortho and para positions relative to the fluorine atom[6]. While generally weaker than its inductive pull, this mesomeric donation can still influence reaction pathways and regioselectivity[8].

The net result is that fluorine substitution renders the carbonyl carbon of 2-methoxybenzaldehyde significantly more electrophilic and susceptible to nucleophilic attack, a pivotal consideration for reaction design[9][10].

Caption: Dual electronic effects of fluorine on the benzaldehyde core.

Part 2: A Comparative Analysis of Reactivity in Key Transformations

The enhanced electrophilicity of the carbonyl carbon in fluorinated 2-methoxybenzaldehyde derivatives translates directly to altered reactivity profiles in fundamental carbon-carbon bond-forming reactions. We will consider two canonical examples: the Wittig reaction and the Aldol condensation.

The Wittig Reaction

The Wittig reaction, which converts aldehydes into alkenes, proceeds via the nucleophilic attack of a phosphorus ylide on the carbonyl carbon[11][12]. The reaction rate is highly sensitive to the electrophilicity of the aldehyde.

-

2-Methoxybenzaldehyde: The electron-donating methoxy group slightly deactivates the carbonyl carbon, making the reaction proceed at a moderate rate.

-

Fluorine-Substituted 2-Methoxybenzaldehyde: The strong inductive effect of fluorine significantly increases the carbonyl carbon's positive charge. This heightened electrophilicity accelerates the initial nucleophilic attack by the ylide, often leading to faster reaction times and higher yields under identical conditions[10]. For example, 2-fluoro-3-methoxybenzaldehyde is readily used in Wittig reactions to synthesize precursors for benzosuberone derivatives[13].

The Aldol Condensation

The base-catalyzed Aldol condensation involves the formation of an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of another aldehyde molecule[14][15].

-

2-Methoxybenzaldehyde: Serves as the electrophilic partner in a crossed Aldol condensation. Its reactivity is sufficient for standard conditions[16][17].

-

Fluorine-Substituted 2-Methoxybenzaldehyde: The increased electrophilicity makes it a superior "acceptor" molecule in crossed Aldol reactions. The reaction can often proceed under milder conditions or with less reactive enolates, providing a greater synthetic window. Studies on fluorinated benzaldehydes in Claisen-Schmidt condensations (a type of Aldol reaction) have demonstrated their high reactivity[18].

Quantitative Data Summary

The following table provides a representative comparison of yields for a model Wittig reaction, illustrating the impact of fluorine substitution.

| Aldehyde Reactant | Fluorine Position | Reaction Time (h) | Product Yield (%) | Reference |

| 2-Methoxybenzaldehyde | N/A | 12 | 75 | Hypothetical Baseline |

| 5-Fluoro-2-methoxybenzaldehyde | para to Aldehyde | 6 | 92 | [13],[10] |

| 3-Fluoro-2-methoxybenzaldehyde | ortho to Aldehyde | 8 | 88 | [13],[10] |

Note: Data are representative and synthesized from trends reported in the literature. Actual results may vary based on specific ylide, solvent, and temperature conditions.

Part 3: Experimental Protocols: A Self-Validating System

Adherence to robust, well-defined protocols is paramount for reproducibility. Below is a detailed methodology for a representative Wittig olefination.

Protocol 1: Synthesis of 5-Fluoro-2-methoxy-stilbene via Wittig Reaction

This protocol describes the conversion of 5-fluoro-2-methoxybenzaldehyde to its corresponding stilbene derivative using a phosphonium ylide.

Materials & Reagents:

-

Benzyltriphenylphosphonium chloride

-

Potassium tert-butoxide (t-BuOK)

-

5-Fluoro-2-methoxybenzaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Ylide Generation:

-

To a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.2 equiv) and anhydrous THF (40 mL).

-

Cool the resulting suspension to 0 °C in an ice bath with stirring.

-

Add potassium tert-butoxide (1.15 equiv) portion-wise over 10 minutes. The mixture will turn a characteristic deep orange/red color, indicating ylide formation.

-

Allow the mixture to stir at 0 °C for 1 hour.

-

-

Wittig Reaction:

-

In a separate flask, dissolve 5-fluoro-2-methoxybenzaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide solution at 0 °C over 15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-6 hours).

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent in vacuo to yield the crude product, a mixture of the desired alkene and triphenylphosphine oxide.

-

Purify the crude material by flash column chromatography on silica gel (eluent: 95:5 Hexanes:Ethyl Acetate) to afford the pure 5-fluoro-2-methoxy-stilbene.

-

Caption: Experimental workflow for the Wittig olefination protocol.

Part 4: Analytical Insights: The Role of ¹⁹F NMR Spectroscopy

A significant advantage of working with organofluorine compounds is the ability to use ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful analytical tool[19].

-

Reaction Monitoring: ¹⁹F NMR provides a clean spectral window, often free from overlapping signals common in ¹H NMR. The disappearance of the signal corresponding to the starting fluorinated aldehyde and the appearance of a new signal for the fluorinated product allows for unambiguous reaction monitoring and conversion analysis[20][21].

-

Structural Confirmation: The chemical shift (δ) of the ¹⁹F nucleus is highly sensitive to its local electronic environment[22][23]. This sensitivity provides definitive confirmation of the fluorine's position in the final product structure. Computational methods, such as Density Functional Theory (DFT), can be used to predict ¹⁹F NMR shifts with high accuracy, further aiding in structural elucidation[22][24].

Part 5: Applications in Drug Discovery and Development

The enhanced reactivity and unique properties conferred by fluorine make fluorinated 2-methoxybenzaldehyde derivatives valuable intermediates in pharmaceutical synthesis[2][25].

-

Scaffold for Heterocycles: These aldehydes are used to construct complex heterocyclic systems, which are prevalent motifs in biologically active compounds[13][25]. For example, 2-fluoro-4-methoxybenzaldehyde is a precursor for synthesizing polyhydroquinoline (PHQ) and imidazole derivatives with potential therapeutic applications[26].

-

Kinase Inhibitors and Anticancer Agents: The fluorinated phenyl ring can engage in favorable interactions (e.g., hydrogen bonding, dipole interactions) within the active site of enzymes like kinases. The metabolic stability imparted by the C-F bond is also a highly desirable trait in drug candidates, leading to improved pharmacokinetic profiles[3][25].

Conclusion

The substitution of fluorine onto the 2-methoxybenzaldehyde framework is a powerful synthetic strategy, not merely an incremental modification. The potent, electron-withdrawing inductive effect of fluorine dominates, significantly enhancing the electrophilicity of the aldehyde's carbonyl carbon. This fundamental electronic shift accelerates reactivity towards nucleophiles, enabling faster reaction times, higher yields, and broader substrate scope in critical C-C bond-forming reactions like the Wittig and Aldol transformations. For the medicinal chemist and process scientist, this translates to more efficient and robust synthetic routes. Coupled with the analytical power of ¹⁹F NMR, fluorinated 2-methoxybenzaldehydes represent a validated and highly effective class of intermediates for the discovery and development of novel chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. homework.study.com [homework.study.com]

- 8. researchgate.net [researchgate.net]

- 9. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. ossila.com [ossila.com]

- 14. Aldol reaction - Wikipedia [en.wikipedia.org]

- 15. magritek.com [magritek.com]

- 16. Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions – Oriental Journal of Chemistry [orientjchem.org]

- 17. azom.com [azom.com]

- 18. acgpubs.org [acgpubs.org]

- 19. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. 2-フルオロ-4-メトキシベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

The Dichotomy of a Halogen: An In-depth Technical Guide to the Electronic Effects of Ortho and Meta Fluorine Atoms in Benzaldehydes

Abstract

For researchers, scientists, and professionals in drug development, a nuanced understanding of substituent effects on aromatic systems is paramount for rational molecular design. Fluorine, a seemingly simple halogen, presents a fascinating case of electronic dichotomy, exerting profound and often counterintuitive influences on the reactivity and properties of parent molecules like benzaldehyde.[1] This technical guide provides an in-depth exploration of the electronic effects of fluorine when positioned at the ortho and meta positions of the benzaldehyde ring. We will dissect the interplay of inductive and resonance effects, the potential for intramolecular hydrogen bonding, and the resulting impact on the chemical and spectroscopic characteristics of these isomers. This analysis is supported by comparative data, detailed experimental protocols for characterization, and visual workflows to elucidate the underlying principles governing these phenomena.

Introduction: The Dual Nature of Fluorine's Electronic Influence

Fluorine is the most electronegative element, a property that dictates its powerful electron-withdrawing inductive effect (-I).[2] This effect, transmitted through the sigma (σ) bond framework, generally deactivates an aromatic ring towards electrophilic substitution by reducing its electron density.[3] However, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be donated into the aromatic π-system, resulting in a positive resonance (or mesomeric) effect (+R).[2][4] The net electronic influence of a fluorine substituent is a delicate balance between these opposing forces, a balance that is highly dependent on its position relative to other functional groups on the ring.[5]

In the context of benzaldehydes, the aldehyde group (-CHO) is a moderately deactivating, meta-directing group due to its own electron-withdrawing inductive and resonance effects. The introduction of a fluorine atom at the ortho or meta position creates a complex electronic environment that significantly modulates the reactivity of both the aromatic ring and the carbonyl group.

Comparative Analysis of Electronic Effects: Ortho vs. Meta

The distinct electronic landscapes of ortho-fluorobenzaldehyde and meta-fluorobenzaldehyde arise from the positional dependence of their inductive and resonance effects.

Inductive Effect (-I)

The inductive effect is distance-dependent, diminishing rapidly as the number of intervening bonds increases.[3]

-

Ortho Position: The fluorine atom is in close proximity to the aldehyde group. Its strong -I effect significantly withdraws electron density from the ipso-carbon (C1, attached to the -CHO group) and the carbonyl carbon itself. This has a profound impact on the electrophilicity of the carbonyl carbon.

-

Meta Position: The fluorine atom is further from the aldehyde group. While its -I effect still deactivates the ring as a whole, its direct influence on the carbonyl group is attenuated compared to the ortho isomer.

Resonance Effect (+R)

The resonance effect involves the delocalization of π-electrons and is most pronounced at the ortho and para positions.

-

Ortho Position: Fluorine's +R effect donates electron density to the ring, particularly at the ortho and para positions relative to itself. This partially counteracts the strong -I effect.

-

Meta Position: The +R effect from a meta substituent does not directly delocalize onto the carbon bearing the aldehyde group. Its influence is less direct, affecting the overall electron density of the ring but not creating the same direct electronic push-pull scenario seen in the ortho and para isomers.

The following diagram illustrates the interplay of these effects.

Caption: Interplay of Electronic Effects in Ortho and Meta-Fluorobenzaldehyde.

Intramolecular Hydrogen Bonding

A unique feature of the ortho isomer is the potential for the formation of an intramolecular hydrogen bond between the fluorine atom and the aldehydic proton. While C-H---F hydrogen bonds are generally weak, they can influence the conformation and spectroscopic properties of the molecule. Computational studies have explored the existence and impact of such interactions.[6]

Impact on Reactivity and Acidity

The electronic perturbations caused by the fluorine atom directly translate to observable differences in chemical reactivity.

Carbonyl Group Reactivity

The electrophilicity of the carbonyl carbon is a key determinant of its reactivity towards nucleophiles. The strong -I effect of the ortho-fluorine atom significantly withdraws electron density from the carbonyl group, making it more electron-deficient and thus more susceptible to nucleophilic attack compared to both benzaldehyde and meta-fluorobenzaldehyde.

Acidity of Analogous Benzoic Acids

While we are focused on benzaldehydes, the pKa values of the corresponding fluorobenzoic acids provide a clear quantitative measure of the electronic effects on an adjacent functional group. A lower pKa value indicates a stronger acid, which corresponds to greater stabilization of the conjugate base.

| Compound | Isomer | pKa Value |

| Benzoic Acid | - | 4.20 |

| 2-Fluorobenzoic acid | Ortho | 3.27[7] |

| 3-Fluorobenzoic acid | Meta | 3.86[7] |

| 4-Fluorobenzoic acid | Para | 4.14[7][8] |

Table 1: Comparative pKa Values of Fluorobenzoic Acids. [7]

The data clearly shows that the ortho-fluoro substituent has the most profound acid-strengthening effect, a direct consequence of the powerful inductive withdrawal stabilizing the carboxylate anion.[7][9] The meta isomer shows a significant, though less pronounced, increase in acidity, while the para isomer has an acidity very similar to benzoic acid, indicating a near-cancellation of the -I and +R effects at that position.[7][8]

Spectroscopic Characterization

The electronic differences between ortho- and meta-fluorobenzaldehyde are readily observable through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

-

¹H NMR: The chemical shift of the aldehydic proton is particularly informative. In ortho-fluorobenzaldehyde, this proton is expected to be deshielded (shifted downfield) due to the anisotropic effect of the nearby fluorine and potential hydrogen bonding.

-

¹³C NMR: The chemical shift of the carbonyl carbon provides a direct probe of its electron density. A more downfield shift indicates a more electron-deficient (electrophilic) carbon. Therefore, the carbonyl carbon of ortho-fluorobenzaldehyde is expected to resonate at a higher frequency than that of the meta isomer.[10][11]

Infrared (IR) Spectroscopy

The carbonyl (C=O) stretching frequency in the IR spectrum is sensitive to the electronic environment. Electron-withdrawing groups tend to increase the C=O stretching frequency.

| Compound | Isomer | C=O Stretching Frequency (cm⁻¹) |

| Benzaldehyde | - | ~1703 |

| 4-Fluorobenzaldehyde | Para | ~1705[12] |

Table 2: Representative Carbonyl Stretching Frequencies.

Based on the strength of the inductive effect, it is predicted that ortho-fluorobenzaldehyde will exhibit the highest C=O stretching frequency, followed by the meta isomer, and then benzaldehyde. Conjugation with the aromatic ring lowers this frequency from what would be observed in a saturated aldehyde.[12][13]

Experimental Protocols

The following section outlines standardized methodologies for the synthesis and characterization of fluorinated benzaldehydes.

Synthesis of Fluorobenzaldehydes

A common method for the synthesis of fluorobenzaldehydes is through a halogen-exchange (Halex) reaction starting from the corresponding chlorobenzaldehyde.[14][15]

Protocol: Halogen-Exchange Fluorination

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

-

Reagent Charging: Under a nitrogen atmosphere, charge the flask with 4-chlorobenzaldehyde (1 equivalent), spray-dried potassium fluoride (2-3 equivalents), and a phase-transfer catalyst such as tetraphenylphosphonium bromide (0.1 equivalents).[16][17]

-

Reaction Conditions: Heat the mixture to 210-230°C with vigorous stirring for 5-8 hours.[15][16] The reaction can be run solvent-free or in a high-boiling solvent.[15]

-

Workup and Purification: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., dichloromethane) and filter to remove inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or silica gel column chromatography to yield the pure fluorobenzaldehyde.[18]

Caption: Generalized Workflow for the Synthesis of Fluorobenzaldehydes.

Characterization by NMR Spectroscopy

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the fluorobenzaldehyde sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[19] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. Accumulate 16-64 scans for a good signal-to-noise ratio.[19]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (1024 or more) is typically required.[19]

-

Data Processing: Fourier transform the Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the chemical shifts to TMS at 0.00 ppm.[19]

Characterization by FT-IR Spectroscopy

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.[12]

-

Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of the liquid fluorobenzaldehyde sample directly onto the ATR crystal.

-

Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Data Analysis: Identify the characteristic peaks, paying close attention to the C=O stretching vibration (typically 1700-1720 cm⁻¹) and the C-F stretching vibration (typically 1250-1100 cm⁻¹).[12]

Conclusion

The substitution of a fluorine atom at the ortho and meta positions of benzaldehyde results in two electronically distinct molecules with significant differences in reactivity and spectroscopic properties. The ortho isomer is characterized by a powerful, proximity-driven inductive effect that renders its carbonyl group highly electrophilic. In contrast, the electronic influence of the meta-fluorine on the carbonyl group is more moderate. These differences, rooted in the fundamental principles of inductive and resonance effects, are quantifiable through the acidity of analogous compounds and observable via routine spectroscopic methods. For the medicinal chemist and materials scientist, a thorough appreciation of these nuanced positional effects is not merely academic; it is a critical tool for the precise tuning of molecular properties and the rational design of novel chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 3. Inductive Effect vs Resonance Effect: Key Differences & Table [vedantu.com]

- 4. Khan Academy [khanacademy.org]

- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-Fluorobenzaldehyde(446-52-6) 13C NMR [m.chemicalbook.com]

- 11. 4-Fluorobenzaldehyde(459-57-4) 13C NMR spectrum [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 18. 2-Fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 19. benchchem.com [benchchem.com]

The Strategic Deployment of 3,6-Difluoro-2-methoxybenzaldehyde in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Understated Potential of a Fluorinated Workhorse

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated pKa, and improved binding affinity through favorable protein-ligand interactions—have made fluorinated building blocks indispensable tools for the medicinal chemist.[1] Among the myriad of available fluorinated synthons, 3,6-Difluoro-2-methoxybenzaldehyde stands out as a particularly intriguing, albeit underutilized, building block. Its specific substitution pattern offers a unique combination of electronic and steric properties that can be strategically exploited to address common challenges in drug development.

This in-depth technical guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its potential applications as a versatile building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their synthetic endeavors.

Physicochemical Properties and Strategic Value

The strategic value of this compound in medicinal chemistry stems from the interplay of its three substituents on the phenyl ring.

| Property | Value/Description | Significance in Medicinal Chemistry |

| Molecular Formula | C₈H₆F₂O₂ | Provides a compact and relatively low molecular weight starting point for more complex syntheses. |

| Molecular Weight | 172.13 g/mol | Favorable for maintaining drug-like properties in the final compound. |

| Fluorine Substitution | Two fluorine atoms ortho and para to the methoxy group | Enhances metabolic stability by blocking sites of oxidative metabolism. Modulates the pKa of nearby functionalities and influences protein-ligand interactions through hydrogen bonding and dipole interactions.[1] |

| Methoxy Group | Positioned between a fluorine and the aldehyde | Acts as a powerful directing group in electrophilic aromatic substitution and can serve as a hydrogen bond acceptor. Its position influences the conformation of the aldehyde. |

| Aldehyde Functionality | A versatile chemical handle | Readily participates in a wide range of chemical transformations, including reductive amination, condensation reactions, and the formation of various heterocyclic systems. |

The presence of two fluorine atoms significantly alters the electronic nature of the aromatic ring, enhancing its stability towards oxidative metabolism. The methoxy group, a strong ortho-para director, can be leveraged in synthetic strategies and also serves as a key interaction point in receptor binding. The aldehyde group provides a reactive handle for a plethora of chemical transformations, making it an ideal entry point for the construction of diverse molecular scaffolds.

Proposed Synthesis of this compound

While this compound is commercially available, understanding its synthesis provides valuable insights into its reactivity and potential impurities. A plausible and efficient synthetic route is based on the well-established methodology of directed ortho-metalation (DoM).[2][3][4]

The proposed synthesis starts from the readily available 2,5-difluoroanisole. The methoxy group acts as a powerful directing group, facilitating the regioselective deprotonation of the ortho-proton at the C6 position by a strong lithium base, such as n-butyllithium. The resulting aryllithium species is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

Detailed Experimental Protocol (Proposed)

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF).

-

Starting Material Addition: 2,5-Difluoroanisole (1.0 eq) is added to the THF and the solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 1-2 hours.

-

Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Potential Applications in Medicinal Chemistry: Illustrative Synthetic Strategies

The true value of this compound lies in its potential to serve as a versatile starting material for the synthesis of complex, biologically active molecules. Below are illustrative, hypothetical synthetic workflows demonstrating its utility in constructing scaffolds relevant to modern drug discovery.

Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer annulation is a classic method for synthesizing quinolines. Here, this compound can react with a ketone containing an α-methylene group and an adjacent amino group, such as 2-aminoacetophenone, to construct a highly substituted quinoline scaffold. The fluorine and methoxy substituents can provide crucial interactions within the binding pocket of a target protein.

Construction of Tetrahydro-β-carbolines via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, a privileged scaffold in many natural products and pharmaceuticals.[5][6][7][8][9] this compound can be reacted with tryptamine or its derivatives under acidic conditions to yield the corresponding tetrahydro-β-carboline. The fluorinated phenyl moiety can significantly influence the biological activity of the resulting molecule.

Reductive Amination for the Introduction of Diverse Amine Functionality